- Aromatic nitration with bismuth nitrate in ionic liquids and in molecular solvents: a comparative study of Bi(NO3)3·5H2O/[bmim][PF6] and Bi(NO3)3·5H2O/1,2-DCE systems, Tetrahedron Letters, 2012, 53(50), 6782-6785
Cas no 89-58-7 (2,5-Dimethylnitrobenzene)
2,5-Dimethylnitrobenzene structure
Product Name:2,5-Dimethylnitrobenzene
CAS No:89-58-7
MF:C8H9NO2
MW:151.162562131882
MDL:MFCD00024284
CID:34512
PubChem ID:6974
Update Time:2024-10-26
2,5-Dimethylnitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dimethyl-2-nitrobenzene
- Nitropxylene
- 2,5-Dimethylnitrobenzene
- 2-NITRO-4-XYLENE
- Nitro-p-xylene
- 2-Nitro-p-xylene
- Benzene, 1,4-dimethyl-2-nitro-
- p-Xylene, 2-nitro-
- 2-Nitro-1,4-dimethylbenzene
- 2,5-Dimethyl-1-nitrobenzene
- 1,4-dimethyl-2-nitro-benzene
- 2-Nitro-para-xylene
- BSFHJMGROOFSRA-UHFFFAOYSA-N
- H2AU67681F
- nitro p-xylene
- Nitro-p-xylol
- NSC5591
- 2,5-Dimethy-nitrobenzene
- DSSTox_CID_5137
- DSSTox_RID_77681
- DSSTox_GSID_25
- 2,5-Dimethyl nitrobenzene
- Q27279552
- BSFHJMGROOFSRA-UHFFFAOYSA-
- FT-0610469
- A843240
- AKOS006227606
- CS-W021287
- UNII-H2AU67681F
- DTXSID2025137
- LS-1895
- NSC-5591
- NSC 5591
- SCHEMBL8367112
- 1,4-DIMETHYLNITROBENZENE
- AC-11736
- 2-nitro-p-xylen
- CHEMBL1527339
- CAS-89-58-7
- EINECS 201-920-7
- NCGC00090907-02
- GS-3282
- 1-Nitro-2,5-dimethylbenzene
- AI3-23208
- InChI=1/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
- CCRIS 3122
- MFCD00024284
- NCGC00257926-01
- EN300-102019
- MLS001050096
- AM804502
- 89-58-7
- SCHEMBL171914
- Benzene,4-dimethyl-2-nitro-
- DIMETHYL-2-NITROBENZENE, 1,4-
- DTXCID405137
- SMR001216529
- NCGC00090907-01
- Tox21_200372
- D1105
- EC 201-920-7
- 1,4-Dimethyl-2-nitrobenzene (ACI)
- p-Xylene, 2-nitro- (6CI, 7CI, 8CI)
- DB-057144
- NS00002909
-
- MDL: MFCD00024284
- Inchi: 1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
- InChI Key: BSFHJMGROOFSRA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C)=CC=C(C)C=1)=O
Computed Properties
- Exact Mass: 151.06300
- Monoisotopic Mass: 151.063329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: Yellow liquid [1]
- Density: 1.13
- Melting Point: -25°C
- Boiling Point: 104°C/6mmHg(lit.)
- Flash Point: 104℃
- Refractive Index: 1.5400-1.5440
- Stability/Shelf Life: Stable. Incompatible with strong bases, strong oxidizing agents.
- PSA: 45.82000
- LogP: 2.73480
- Solubility: Insoluble in water, soluble in ethanol \ ether [6]
2,5-Dimethylnitrobenzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:None
- Hazard Statement: H300+H310+H330
- Warning Statement: P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P403+P233-P405-P501
- Hazardous Material transportation number:1665
- Hazard Category Code: 36/37-39/23/24/25
- Safety Instruction: S26; S36/37/39
- RTECS:ZE4686600
- HazardClass:6.1
- PackingGroup:II
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R36/37
2,5-Dimethylnitrobenzene Customs Data
- HS CODE:2904209090
- Customs Data:
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,5-Dimethylnitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010003600-250mg |
2,5-Dimethylnitrobenzene |
89-58-7 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A010003600-500mg |
2,5-Dimethylnitrobenzene |
89-58-7 | 97% | 500mg |
$839.45 | 2023-08-31 | |
| Alichem | A010003600-1g |
2,5-Dimethylnitrobenzene |
89-58-7 | 97% | 1g |
$1534.70 | 2023-08-31 | |
| Fluorochem | 078925-1g |
1,4-Dimethyl-2-nitrobenzene |
89-58-7 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078925-5g |
1,4-Dimethyl-2-nitrobenzene |
89-58-7 | 95% | 5g |
£13.00 | 2022-03-01 | |
| Fluorochem | 078925-25g |
1,4-Dimethyl-2-nitrobenzene |
89-58-7 | 95% | 25g |
£23.00 | 2022-03-01 | |
| Fluorochem | 078925-100g |
1,4-Dimethyl-2-nitrobenzene |
89-58-7 | 95% | 100g |
£44.00 | 2022-03-01 | |
| Fluorochem | 078925-1kg |
1,4-Dimethyl-2-nitrobenzene |
89-58-7 | 95% | 1kg |
£366.00 | 2022-03-01 | |
| TRC | D460918-1g |
2,5-Dimethylnitrobenzene |
89-58-7 | 1g |
$ 50.00 | 2022-06-05 | ||
| TRC | D460918-5g |
2,5-Dimethylnitrobenzene |
89-58-7 | 5g |
$ 65.00 | 2022-06-05 |
2,5-Dimethylnitrobenzene Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Bismuth nitrate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; rt; 1.5 h, 80 - 85 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Sulfuric acid Solvents: Dichloromethane
Reference
- Sulfuric acid on silica-gel: an inexpensive catalyst for aromatic nitration, Tetrahedron Letters, 1996, 37(4), 513-16
Production Method 3
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Trifluoromethanesulfonic acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 22 - 28 °C
Reference
- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration, Journal of Organic Chemistry, 2023, 88(15), 11322-11327
Production Method 4
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… (A-21 resin bound) Solvents: Toluene , Water ; rt; 2 h, 60 °C; cooled
Reference
- Polymer-supported ytterbium perfluorooctanesulfonate [Yb(OPf)3]: A recyclable catalyst for organic reactions, Journal of Fluorine Chemistry, 2008, 129(6), 524-528
Production Method 5
Reaction Conditions
Reference
- Synthetic methods and reactions; 49. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed nitration of aromatic compounds with butyl nitrate, Synthesis, 1978, (9), 690-1
Production Method 6
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Ytterbium triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Reference
- Green synthesis: Aromatic nitrations in room-temperature ionic liquids, ACS Symposium Series, 2002, 818, 134-146
Production Method 7
Reaction Conditions
1.1 Reagents: Potassium nitrate Catalysts: Boron, trifluoro(2,2,2-trifluoroethanol-κO)-, (T-4)-, compd. with 2,2,2-trifluor… ; 5 h, rt
Reference
- BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformations, Journal of Organic Chemistry, 2006, 71(10), 3952-3958
Production Method 8
Reaction Conditions
1.1 Reagents: Tetramethylammonium nitrate , Sulfuric acid ; 5 s, rt
1.2 1 min, rt
1.2 1 min, rt
Reference
- Supported tetramethylammonium nitrate/silicasulfuric acid as a useful reagent for nitration aromatic compounds under solvent-free conditions, Synthetic Communications, 2005, 35(17), 2237-2241
Production Method 9
Reaction Conditions
1.1 Reagents: Nitric acid , Nitrogen dioxide
Reference
- Synthesis of fluoromethoxythrin and its insecticidal activity, Journal of Fluorine Chemistry, 1990, 46(3), 507-13
Production Method 10
Reaction Conditions
1.1 Reagents: Silica , Sodium nitrate , Water Catalysts: Sulfuric acid (silica supported) ; 2 - 3 min, 25 °C
Reference
- Nitration of aromatic compounds on silica sulfuric acid, Bulletin of the Korean Chemical Society, 2004, 25(9), 1414-1416
Production Method 11
Reaction Conditions
Reference
- Electrophilic substitution. II. Friedel-Crafts type nitration using acetone cyanohydrin nitrate, Australian Journal of Chemistry, 1978, 31(8), 1839-40
Production Method 12
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Water
Reference
Perfluorinated rare earth metals catalyzed nitration of aromatic compounds
,
Journal of Fluorine Chemistry,
2002,
113(2),
207-209
Production Method 13
Reaction Conditions
1.1 Reagents: Sodium nitrate , Sulfuric acid (wet carbon-based) ; 3 min, rt
Reference
- Wet carbon-based solid acid/NaNO3 as a mild and efficient reagent for nitration of aromatic compound under solvent-free conditions, Chinese Chemical Letters, 2007, 18(9), 1064-1066
Production Method 14
Reaction Conditions
1.1 Reagents: Nitric acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 25 °C
Reference
- HNO3/HFIP: A Nitrating System for Arenes with Direct Observation of π-Complex Intermediates, Organic Letters, 2018, 20(11), 3197-3201
Production Method 15
Reaction Conditions
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water
Reference
- Continuous nitration of p-xylene, Japan, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Sulfuric acid , Fuming nitric acid ; 90 s, 100 °C
Reference
- Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues, Molecules, 2022, 27(16),
Production Method 17
Reaction Conditions
1.1 Reagents: Pyridine, 4-ethenyl-, polymer with diethenylbenzene, nitrate sulfate Solvents: Dichloromethane ; 2 h, rt
Reference
- Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM): solid nitrating mixture equivalent for safe and efficient aromatic nitration, Green Chemistry, 2015, 17(6), 3446-3451
Production Method 18
Reaction Conditions
1.1 Reagents: Boron trifluoride , Silver nitrate
Reference
- Aromatic substitution. 48. Boron trifluoride catalyzed nitration of aromatics with silver nitrate in acetonitrile solution, Journal of Organic Chemistry, 1981, 46(17), 3533-7
Production Method 19
Reaction Conditions
1.1 Reagents: Bismuth nitrate ; 3 min, 25 °C
Reference
- Supported bismuth(III) nitrate on silica sulfuric acid as useful reagent for nitration of aromatic compounds under solvent-free conditions, Russian Journal of Organic Chemistry, 2005, 41(10), 1493-1495
Production Method 20
Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ; 4 h, rt; 20 h, 60 °C
Reference
Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent
,
Journal of Chemical Research,
2006,
(9),
549-551
2,5-Dimethylnitrobenzene Raw materials
2,5-Dimethylnitrobenzene Preparation Products
2,5-Dimethylnitrobenzene Suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
(CAS:89-58-7)2,5-Dimethylnitrobenzene
Order Number:sfd4106
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
(CAS:89-58-7)2,5-Dimethylnitrobenzene
Order Number:A1207363
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:46
Price ($):327.0
Email:sales@amadischem.com
2,5-Dimethylnitrobenzene Related Literature
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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